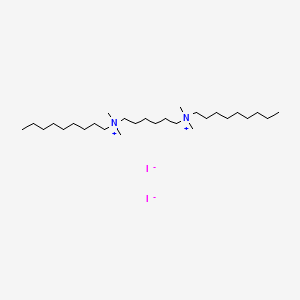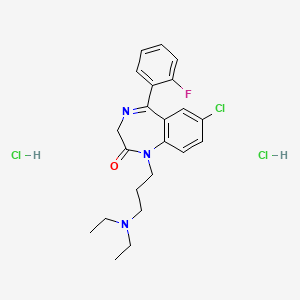![molecular formula C13H24O B13737114 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol CAS No. 13977-20-3](/img/structure/B13737114.png)
2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol is a chemical compound with the molecular formula C13H24O. It is a monoterpene alcohol that is commonly found in essential oils and has a variety of applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol can be achieved through several methods. One common method involves the hydrogenation of 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the compound can be produced through the catalytic hydrogenation of the corresponding ketone. This process typically involves the use of large-scale reactors and continuous flow systems to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-one.
Reduction: 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propane.
Substitution: 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-yl chloride.
Aplicaciones Científicas De Investigación
2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death . Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-(propan-2-yl)cyclohex-1-ene
- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
- 2-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol
Uniqueness
2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclohexene ring with a hydroxyl group and an isopropyl substituent makes it a versatile compound with diverse applications .
Propiedades
Número CAS |
13977-20-3 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
2-methyl-3-(4-propan-2-ylcyclohexen-1-yl)propan-1-ol |
InChI |
InChI=1S/C13H24O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4,10-11,13-14H,5-9H2,1-3H3 |
Clave InChI |
BZGZKGXPTJAOCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(=CC1)CC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


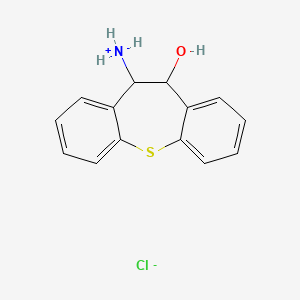
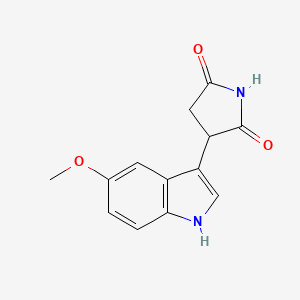

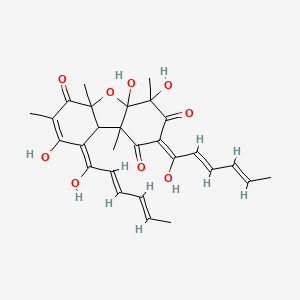
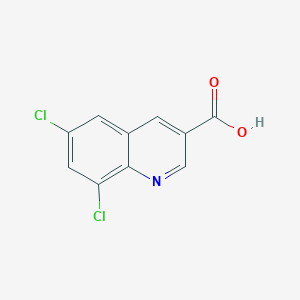
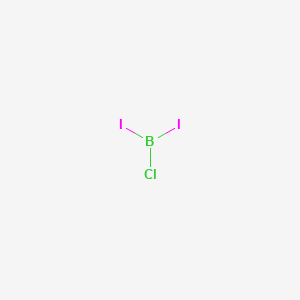
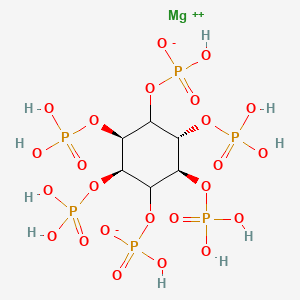
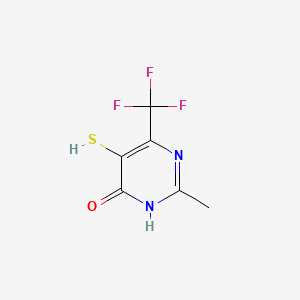
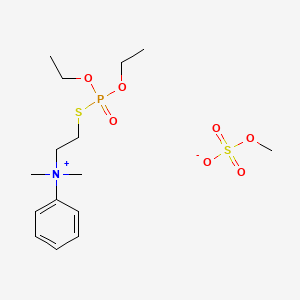

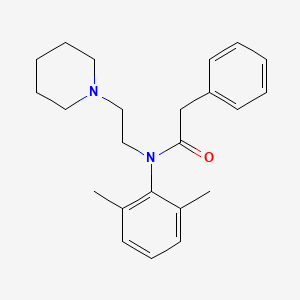
![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
